[(2-Bromophenyl)methyl](4-methoxybutyl)amine
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Overview
Description
(2-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrNO It is a brominated derivative of phenylmethylamine, featuring a methoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylmethylamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-15-9-5-4-8-14-10-11-6-2-3-7-12(11)13/h2-3,6-7,14H,4-5,8-10H2,1H3 |
InChI Key |
UKXBZYFOOBZVKX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=CC=C1Br |
Origin of Product |
United States |
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